molecular formula C13H16ClN3O B7814010 (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine

(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine

Cat. No.: B7814010
M. Wt: 265.74 g/mol
InChI Key: RJHQQPQJVNDOAB-UHFFFAOYSA-N
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Description

(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C13H17ClN3O It is a derivative of piperidine and benzo[d]oxazole, featuring a chlorine atom at the 6th position of the benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: The benzo[d]oxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Chlorination: The benzo[d]oxazole ring is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Methanamine Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzo[d]oxazole ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzo[d]oxazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzo[d]oxazole derivatives.

    Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for targeting specific receptors or enzymes involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups enable the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    (1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine: Lacks the chlorine atom at the 6th position.

    (1-(6-Methylbenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine: Features a methyl group instead of a chlorine atom.

    (1-(6-Fluorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine: Contains a fluorine atom at the 6th position.

Uniqueness: The presence of the chlorine atom at the 6th position of the benzo[d]oxazole ring in (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from its analogs.

Properties

IUPAC Name

[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-10-3-4-11-12(6-10)18-13(16-11)17-5-1-2-9(7-15)8-17/h3-4,6,9H,1-2,5,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHQQPQJVNDOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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